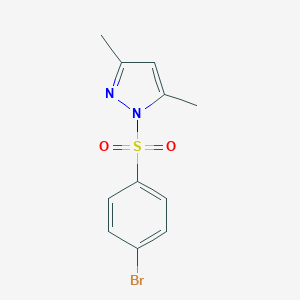

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:

Cycloaddition Reaction: A common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Condensation and Oxidation: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or a more benign protocol involving heating in DMSO under oxygen.

Dehydrogenative Coupling: A combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyzes the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include palladium catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the bromophenyl and sulfonyl groups allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other pyrazole derivatives such as:

1-(2-Bromophenylsulfonyl)-3,5-dimethylpyrazole: Similar structure but with a different position of the bromophenyl group.

3,5-Dimethylpyrazole: Lacks the bromophenyl and sulfonyl groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and sulfonyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, alongside relevant research findings.

Structural Overview

The molecular structure of this compound includes:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms.

- Sulfonyl Group : A functional group containing sulfur and oxygen that enhances biological activity.

- Brominated Phenyl Group : The presence of bromine may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance:

- Study Findings : In vitro studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness is often compared with standard antibiotics, demonstrating promising results in preliminary screenings .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate |

| This compound | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. It has been evaluated through various assays that measure the inhibition of pro-inflammatory mediators:

- Mechanism : The compound may inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

- Results : In experiments using RAW264.7 macrophages, treatment with this compound showed a reduction in NO secretion without significant cytotoxicity at effective concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

- Urease Inhibition : Compounds related to this structure have demonstrated potent urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria .

| Enzyme | Inhibition Activity | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 2.14 - 6.28 |

| Urease | Strong | 1.13 - 2.39 |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antiproliferative Studies : Research conducted on pyrazole-sulfonamide derivatives indicated that these compounds possess antiproliferative properties against cancer cell lines such as U937, suggesting a potential role in cancer therapy .

- Binding Interactions : Fluorescence quenching studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), indicating their pharmacokinetic profiles and potential for therapeutic applications .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEZMDLNVFMADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.